molecular formula C22H34INO2 B2670704 {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide CAS No. 1313527-14-8

{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide

Cat. No.: B2670704
CAS No.: 1313527-14-8
M. Wt: 471.423
InChI Key: PQKJWRHISOFMNL-UHFFFAOYSA-M
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Description

{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide is a complex organic compound featuring an adamantane moiety Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Scientific Research Applications

{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to penetrate biological membranes.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the phenoxy group. This can be achieved through a series of reactions, including halogenation and subsequent nucleophilic substitution.

    Hydroxypropylation: The phenoxyadamantane derivative is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.

    Quaternization: The final step involves the quaternization of the hydroxypropyl derivative with trimethylamine and iodide to form the trimethylazanium iodide salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced under hydrogenation conditions to modify the adamantane core.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiocyanate, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium cyanide or potassium thiocyanate in an aprotic solvent like DMF (Dimethylformamide).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a reduced adamantane derivative.

    Substitution: Formation of cyanide or thiocyanate derivatives.

Mechanism of Action

The mechanism of action of {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate cell membranes, making it effective in delivering active ingredients to target sites. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1-benzylpiperidinium iodide
  • 2-(4-(Adamantan-1-yl)phenyl)-N-hydroxyacetamide

Uniqueness

{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide is unique due to its combination of the adamantane core with a phenoxy and hydroxypropyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other adamantane derivatives, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]-trimethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34NO2.HI/c1-23(2,3)14-20(24)15-25-21-6-4-19(5-7-21)22-11-16-8-17(12-22)10-18(9-16)13-22;/h4-7,16-18,20,24H,8-15H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKJWRHISOFMNL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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